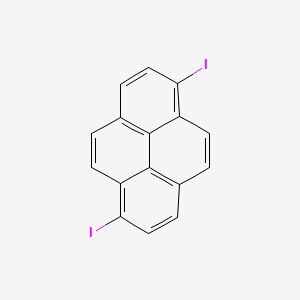
1,6-Diiodopyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diiodopyrene is an organic compound with the molecular formula C16H8I2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where two iodine atoms are substituted at the 1 and 6 positions of the pyrene ring
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diiodopyrene can be synthesized through the iodination of pyrene. One common method involves the reaction of pyrene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
1,6-Diiodopyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with various aryl or alkyl groups.
Oxidizing Agents: Nitric acid or other strong oxidizers can be used to introduce additional functional groups or modify the pyrene core.
Major Products
Substituted Pyrenes: Products of substitution reactions include various aryl- or alkyl-substituted pyrenes, which have applications in organic electronics and materials science.
科学研究应用
1,6-Diiodopyrene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with interesting electronic properties.
Organic Electronics: The compound is a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescence Sensing: Derivatives of this compound are used in the development of sensors for detecting various analytes through fluorescence quenching.
作用机制
The mechanism of action of 1,6-Diiodopyrene in its applications is primarily based on its ability to participate in electronic interactions and form stable conjugated systems. The iodine atoms can be replaced with other functional groups, allowing for the fine-tuning of the compound’s electronic properties. This makes it a versatile building block for various advanced materials.
相似化合物的比较
Similar Compounds
1,6-Dibromopyrene: Similar to 1,6-Diiodopyrene but with bromine atoms instead of iodine. It is used in similar applications but may have different reactivity and electronic properties.
1,8-Diiodopyrene: Another isomer where the iodine atoms are at the 1 and 8 positions. This compound may have different steric and electronic characteristics.
Uniqueness
This compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain applications in materials science and organic electronics where precise control over molecular structure is essential.
属性
分子式 |
C16H8I2 |
|---|---|
分子量 |
454.04 g/mol |
IUPAC 名称 |
1,6-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H |
InChI 键 |
RDUOAJWZBFZFLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















